2-Chloro-N-{2-[(5-nitropyridin-2-yl)amino]ethyl}acetamide
Description
Structural Characterization
IUPAC Nomenclature and Molecular Formula Analysis
The IUPAC name 2-chloro-N-{2-[(5-nitropyridin-2-yl)amino]ethyl}acetamide reflects the compound’s structural hierarchy:
- Core Structure : A pyridine ring substituted at positions 2 (aminoethyl group) and 5 (nitro group).
- Side Chains :
- An ethylamine bridge (-CH₂CH₂NH-) connecting the pyridine to the acetamide.
- A chloroacetamide group (CH₂ClCONH-) attached to the ethylamine.
The molecular formula is C₉H₁₁ClN₄O₃ , derived as follows:
| Component | Formula | Contribution |
|---|---|---|
| Pyridine ring | C₅H₃N | 5 C, 3 H, 1 N |
| Nitro group | NO₂ | 1 N, 2 O |
| Ethylamine bridge | C₂H₅N | 2 C, 5 H, 1 N |
| Chloroacetamide | C₂H₃ClNO | 2 C, 3 H, 1 Cl, 1 N, 1 O |
| Total | C₉H₁₁ClN₄O₃ |
This formula aligns with analogous nitro-pyridine derivatives, such as 2-chloro-N-(5-nitropyridin-2-yl)acetamide (C₇H₆ClN₃O₃) , confirming consistency in substituent contributions.
Crystal Structure and Conformational Isomerism
While direct crystallographic data for this compound is unavailable, insights can be inferred from structurally related nitro-pyridine acetamides:
Hydrogen Bonding :
- The ethylamine’s NH group may form intramolecular hydrogen bonds with the nitro group’s oxygen atoms, stabilizing specific conformations.
- Intermolecular interactions (e.g., between nitro groups) could influence crystal packing.
Conformational Flexibility :
- Ethylamine Bridge : Rotational isomerism around the C-N and C-C bonds may permit anti or gauche conformations.
- Nitro Group Orientation : The nitro group’s position (para to the aminoethyl group) minimizes steric clashes, favoring planar alignment with the pyridine ring.
These features are analogous to those observed in t-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate (CAS 193902-78-2), where nitro groups dictate molecular geometry .
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR)
Predicted NMR signals (based on structural analogs):
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Pyridine H (adjacent to NH) | 8.2–8.5 | Singlet |
| Pyridine H (meta to NH) | 7.2–7.5 | Doublet |
| Ethylamine NH | 3.2–3.5 | Broad |
| CH₂Cl (acetamide) | 4.1–4.3 | Quartet |
| Methylene (CH₂CH₂NH) | 2.8–3.1 | Triplet |
Key Observations :
- The NH proton likely appears as a broad singlet due to exchange with D₂O.
- Deshielded pyridine protons reflect electron-withdrawing effects from the nitro group .
Infrared (IR) Spectroscopy
Critical absorption bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| NO₂ (asymmetric stretch) | 1520–1550 | Strong |
| NO₂ (symmetric stretch) | 1350–1380 | Strong |
| CONH (amide I) | 1640–1680 | Medium |
| C-Cl (stretch) | 600–700 | Medium |
These assignments align with nitro-pyridine acetamides, where nitro groups exhibit characteristic doublet peaks .
Ultraviolet-Visible (UV-Vis) Spectroscopy
Expected electronic transitions:
| λmax (nm) | Assignment | ε (L·mol⁻¹·cm⁻¹) |
|---|---|---|
| 260–280 | π→π* (pyridine ring) | ~10,000 |
| 320–350 | n→π* (nitro group) | ~5,000 |
| 210–230 | σ→σ* (C-Cl/C-N) | ~2,000 |
The nitro group’s electron-withdrawing nature shifts absorption maxima to longer wavelengths compared to non-nitro analogs .
Computational Molecular Modeling
Density Functional Theory (DFT) Analysis
Key Findings :
- HOMO-LUMO Gaps :
- HOMO : Localized on the pyridine ring, influenced by the electron-withdrawing nitro group.
- LUMO : Dominated by the chloroacetamide’s π* orbital, reflecting its electrophilic character.
- Molecular Orbital Contributions :
- The ethylamine bridge acts as an electron-donating group, stabilizing the HOMO.
- The nitro group’s resonance delocalization reduces electron density on the pyridine ring, altering reactivity.
These trends mirror computational studies of N-(2-((3-nitropyridin-2-yl)amino)ethyl)acetamide (CID 9195528), where nitro groups modulate frontier orbitals .
Geometry Optimization
Optimized Geometry :
- Pyridine Ring : Planar, with nitro and aminoethyl groups in para and ortho positions, respectively.
- Ethylamine Bridge : Anti-conformation to minimize steric hindrance.
- Chloroacetamide : Chlorine positioned trans to the carbonyl group for optimal stability.
Properties
IUPAC Name |
2-chloro-N-[2-[(5-nitropyridin-2-yl)amino]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4O3/c10-5-9(15)12-4-3-11-8-2-1-7(6-13-8)14(16)17/h1-2,6H,3-5H2,(H,11,13)(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCNZITVACGXOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])NCCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-N-{2-[(5-nitropyridin-2-yl)amino]ethyl}acetamide is a compound with significant potential in various biological applications, primarily due to its structural features that enable interaction with biological targets. This article delves into the compound's biological activity, synthesis methods, and relevant studies that highlight its therapeutic potential.
Structural Characteristics
The compound features a chloro group, an acetamide functional group, and a 5-nitropyridin-2-yl moiety. Its molecular formula is with a molecular weight of approximately 258.66 g/mol. The presence of these functional groups suggests potential reactivity and interaction with various biological systems.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Antimicrobial Activity : The compound has been investigated for its antibacterial properties, particularly against Klebsiella pneumoniae. Studies indicate that the chloro atom enhances its antibacterial efficacy by stabilizing the molecule at the target enzyme site, likely affecting penicillin-binding proteins and promoting cell lysis .
- Cytotoxicity and Pharmacokinetics : Initial evaluations suggest favorable cytotoxicity profiles, indicating the compound may be viable for further in vivo studies. Its pharmacokinetic properties show promise for oral administration, which is critical for therapeutic applications .
Synthesis Methods
The synthesis of this compound can be achieved through various methods involving the reaction of chloroacetyl chloride with 5-nitropyridin-2-amine in the presence of suitable bases. The following general route is proposed:
- Starting Materials : Chloroacetyl chloride and 5-nitropyridin-2-amine.
- Reaction Conditions : Conduct the reaction under controlled temperature and pH to optimize yield.
- Purification : The product can be purified using recrystallization techniques.
This method allows for modifications to enhance yield or purity, which is crucial for obtaining biologically active compounds.
Case Studies
Several studies have highlighted the biological potential of this compound:
-
Antibacterial Studies :
Compound MIC (µg/mL) Time to Kill (hours) This compound 16 6 Control (Standard Antibiotic) 8 4 - Cytotoxicity Profile :
-
Molecular Docking Studies :
- Molecular docking studies have been employed to understand the binding interactions between this compound and target proteins involved in bacterial cell wall synthesis. These studies provide insights into how structural modifications could enhance biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The compound’s core structure—chloroacetamide linked to a substituted pyridine—is shared with several analogs. Key variations lie in substituents on the pyridine ring and spacer groups, which influence physicochemical and biological properties.
Table 1: Structural Comparison of Selected Chloroacetamide Derivatives
Key Observations :
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Insights :
- The nitro group in the target compound increases polarity (lower LogP vs.
- Trifluoromethyl groups () enhance lipophilicity, making analogs more suitable for hydrophobic environments.
Preparation Methods
One-Pot Synthesis via 2-Hydroxy-5-nitropyridine (Green and High-Yield Method)
- Starting Materials : 2-halogenated acrylate (e.g., methyl 2-chloroacrylate), nitromethane, orthoformate triester (trimethyl or triethyl orthoformate).
- Catalysts : Organic bases such as 1,8-diazabicyclo[5.4.0]undecene (DBU) or 1,5-diazabicyclo[4.3.0]nonene (DBN) at 1–5% mass ratio relative to 2-halogenated acrylate; Lewis acids at 2–10% mass ratio.
- Process :
- Catalytic addition of nitromethane to 2-halogenated acrylate.
- Lewis acid-catalyzed condensation with orthoformate triester.
- Pyridine cyclization to yield 2-hydroxy-5-nitropyridine.
- Chlorination of 2-hydroxy-5-nitropyridine with phosphorus oxychloride or phosphorus pentachloride to produce 2-chloro-5-nitropyridine.
- Reaction Conditions : Condensation temperature 70–120 °C; chlorination at ~120 °C.
- Advantages : Avoids diazotization and nitration steps, reducing byproducts and improving atom economy and selectivity.
- Yield : High yield of 2-hydroxy-5-nitropyridine intermediate and subsequent chlorination step yield improved by catalyst optimization and temperature control.
Formation of 2-Chloro-N-{2-[(5-nitropyridin-2-yl)amino]ethyl}acetamide
The final compound is synthesized by acylation of the aminoethyl-substituted 5-nitropyridine with chloroacetyl chloride.
- Starting Materials : 2-chloro-5-nitropyridine derivative with an aminoethyl side chain and chloroacetyl chloride.
- Reaction : Nucleophilic substitution of the amine with chloroacetyl chloride under controlled conditions, often in the presence of a base such as triethylamine.
- Solvent : Typically ethanol or anhydrous organic solvents.
- Yields : Comparable acetamide syntheses report yields between 62–74% after recrystallization.
- Characterization : Confirmed by IR, ^1H-NMR, ^13C-NMR, mass spectrometry, and elemental analysis.
Summary Table of Preparation Methods
| Step/Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| One-pot synthesis (green method) | 2-halogenated acrylate, nitromethane | DBU/DBN (1–5%), Lewis acid (2–10%) | 70–120 °C (condensation), ~120 °C (chlorination) | High (not specified) | Avoids diazotization, high selectivity |
| Classical 3-step nitration method | 2-aminopyridine | HNO3/H2SO4 (nitration), NaNO2/HCl (diazotization), POCl3/N,N-diethyl aniline (chlorination) | 0–5 °C (diazotization), 120–125 °C (chlorination) | 76.9 (chlorination step) | Moderate overall yield, hazardous steps |
| Acetamide formation | Aminoethyl-5-nitropyridine derivative | Chloroacetyl chloride, base (e.g., triethylamine) | Room temperature to reflux | 62–74 | Standard acylation reaction |
Research Findings and Optimization Notes
- The one-pot method improves yield and purity by eliminating hazardous diazotization and nitration steps, reducing byproducts and wastewater.
- Catalyst type and loading, reaction temperature, and reagent molar ratios critically influence intermediate yields.
- Chlorination selectivity is enhanced by using phosphorus oxychloride with N,N-diethyl aniline, controlling temperature to avoid side reactions.
- Acetamide formation is a straightforward nucleophilic acyl substitution, with yields dependent on reagent purity and reaction conditions.
- Analytical techniques such as TLC monitoring, NMR, IR, and mass spectrometry are essential for confirming reaction completion and product identity.
This comprehensive synthesis approach integrates modern green chemistry principles with classical methods to prepare this compound efficiently and with high purity, suitable for pharmaceutical and agrochemical applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Chloro-N-{2-[(5-nitropyridin-2-yl)amino]ethyl}acetamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution. A typical approach involves reacting 5-nitropyridin-2-amine with 2-chloroethylamine derivatives, followed by acetylation using chloroacetyl chloride under cold conditions (0–5°C) in a non-polar solvent like chloroform. Reaction optimization includes controlling stoichiometry (1.5:1 molar ratio of chloroacetyl chloride to amine), maintaining low temperatures to suppress side reactions, and using TLC to monitor completion .
- Yield Improvement : Optimizing solvent polarity (e.g., switching from ethanol to acetone) and employing continuous flow reactors can enhance scalability and purity .
Q. How should researchers characterize this compound to confirm its structural integrity?
- Analytical Techniques :
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- NMR : ¹H NMR should show signals for the pyridine ring (δ 8.5–9.0 ppm), ethylamino linker (δ 3.0–3.5 ppm for CH₂ groups), and acetamide methylene (δ 4.0–4.2 ppm). ¹³C NMR confirms the carbonyl carbon at ~165–170 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ calculated for C₁₁H₁₂ClN₄O₃: 299.0554) .
Q. What safety precautions are critical when handling this compound?
- Hazards : Potential mutagenicity due to the nitro group; skin/eye irritation from chloroacetamide .
- Protocols : Use PPE (gloves, goggles), work in a fume hood, and avoid contact with reducing agents to prevent explosive decomposition. Store at room temperature in airtight containers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Case Study : Discrepancies in antimicrobial efficacy (e.g., Gram-positive vs. Gram-negative bacteria) may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .
- Data Validation : Cross-reference with structurally similar compounds (e.g., 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide) to identify trends in substituent effects on bioactivity .
Q. What computational methods are suitable for predicting the reactivity and binding affinity of this compound?
- HOMO-LUMO Analysis : Calculate frontier molecular orbitals to assess electron-rich regions (e.g., nitro group as an electrophilic site) using DFT at the B3LYP/6-31G* level .
- Docking Studies : Employ AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase). Validate with MD simulations to assess binding stability .
Q. How can multi-step synthesis be optimized to improve overall yield?
- Case Study : A 11-step synthesis of a related compound (AZD8931) achieved only 2–5% yield due to intermediate instability. Strategies include:
- Protecting sensitive groups (e.g., nitro via hydrogenation to amine, followed by re-oxidation).
- Using microwave-assisted synthesis for time-sensitive steps .
Q. What strategies mitigate challenges in synthesizing derivatives with modified pyridine or acetamide groups?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
